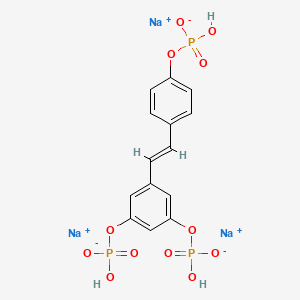

Trisodium resveratrol triphosphate

Description

Historical Context of Resveratrol (B1683913) Research and Biological Activities

First isolated in 1939 by Michio Takaoka from the roots of white hellebore (Veratrum grandiflorum), resveratrol (3,5,4′-trihydroxy-trans-stilbene) initially received sporadic attention in the scientific literature. nih.govnih.gov Its prominence surged nearly six decades later when research highlighted its potential health benefits, propelling it into the scientific limelight. nih.gov Found in various plant species, including grapes, berries, peanuts, and pines, resveratrol is a phytoalexin produced in response to environmental stressors like microbial infection and UV radiation. nih.gov

Rationale for the Development of Phosphorylated Resveratrol Derivatives in Academic Studies

Despite the promising in vitro bioactivities of resveratrol, its translation to in vivo and clinical research has been hampered by significant limitations. mdpi.comnih.gov This has led academic researchers to develop derivatives, including phosphorylated forms, to overcome these challenges and create more effective research tools. mdpi.com

Addressing Limitations of Native Resveratrol in Preclinical Models

A primary challenge in preclinical studies is the low bioavailability of native resveratrol. mdpi.comnih.govnih.gov This is attributed to its poor water solubility and extensive and rapid metabolism in the intestine and liver into less active glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net Consequently, achieving and maintaining effective concentrations in target tissues for research purposes is difficult. nih.gov The chemical instability of resveratrol, particularly in the gastrointestinal tract, further complicates its use in oral administration models. researchgate.net These limitations often lead to a discrepancy between the potent effects observed in cell cultures and the less promising outcomes in animal and clinical trials. researchgate.net

Enhancing Bioavailability and Systemic Distribution for Research Applications

To address the issue of low bioavailability, researchers have explored various strategies, including the synthesis of resveratrol derivatives. mdpi.commdpi.com Chemical modifications, such as phosphorylation, aim to improve the compound's physicochemical properties. mdpi.com Introducing phosphate (B84403) groups to resveratrol's hydroxyl groups can significantly increase its water solubility. nih.gov This enhanced solubility is hypothesized to improve its absorption and systemic distribution, allowing for more reliable and reproducible results in research applications. nih.gov By creating more stable and bioavailable forms, researchers can better investigate the downstream biological effects and potential mechanisms of action of resveratrol-related compounds in living organisms. mdpi.com Other derivatization strategies have included methoxylation, glycosylation, and halogenation to improve pharmacokinetic profiles. mdpi.com

Introduction to Trisodium (B8492382) Resveratrol Triphosphate as a Key Research Compound

Trisodium resveratrol triphosphate is a phosphorylated derivative of resveratrol that has emerged as a compound of interest in research. nih.gov This synthetic molecule is created by esterifying the hydroxyl groups of resveratrol with phosphate groups, resulting in a trisodium salt. nih.govcosmileeurope.eu This modification renders the compound highly water-soluble, a significant advantage over the poorly soluble parent compound. nih.gov

Marketed for research purposes, this compound, also referred to as resveratrol triphosphate trisodium salt, allows for the investigation of the effects of a more bioavailable form of resveratrol. nih.gov Its use in academic studies helps to explore whether the enhanced solubility and potentially different interactions of the phosphorylated form can lead to more pronounced or novel biological effects in both in vitro and in vivo models. nih.gov

Properties

CAS No. |

783306-37-6 |

|---|---|

Molecular Formula |

C14H12Na3O12P3 |

Molecular Weight |

534.13 g/mol |

IUPAC Name |

trisodium;[4-[(E)-2-[3,5-bis[[hydroxy(oxido)phosphoryl]oxy]phenyl]ethenyl]phenyl] hydrogen phosphate |

InChI |

InChI=1S/C14H15O12P3.3Na/c15-27(16,17)24-12-5-3-10(4-6-12)1-2-11-7-13(25-28(18,19)20)9-14(8-11)26-29(21,22)23;;;/h1-9H,(H2,15,16,17)(H2,18,19,20)(H2,21,22,23);;;/q;3*+1/p-3/b2-1+;;; |

InChI Key |

BJWRKSBPWWODTJ-YOTINIEPSA-K |

SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

783306-37-6 |

Origin of Product |

United States |

Synthetic Methodologies and Prodrug Design Principles for Trisodium Resveratrol Triphosphate

Design Principles of Phosphorylated Resveratrol (B1683913) as a Prodrug for Research

The transformation of resveratrol into a phosphorylated prodrug like trisodium (B8492382) resveratrol triphosphate is a deliberate strategy to enhance its utility in research by addressing its inherent physicochemical and pharmacokinetic challenges. researchgate.netnih.gov

A key principle behind the design of phosphorylated prodrugs is to enable controlled release of the active compound in a biological environment. The phosphate (B84403) groups are not merely for solubility; they are designed to be cleaved off in vivo to regenerate the parent resveratrol molecule. nih.gov This cleavage is typically an enzymatic process.

The primary enzymes responsible for this bioactivation are alkaline phosphatases (ALPs) . These enzymes are ubiquitous in the body, found in various tissues including the liver, bone, and the intestine, and their function is to hydrolyze phosphate monoesters. nih.govrsc.org When trisodium resveratrol triphosphate is introduced into a biological system, it is expected to be a substrate for these phosphatases. The enzymes would hydrolyze the ester linkages between resveratrol and the phosphate groups, releasing inorganic phosphate and, ultimately, free resveratrol. This enzymatic action allows the prodrug to remain inactive and highly soluble during circulation, with the active drug being released at the site of enzyme activity. This process effectively turns the prodrug into a delivery system that can be gradually activated. nih.gov

One of the most significant drawbacks of resveratrol for experimental use is its extremely low water solubility. nih.gov This makes preparing stock solutions for in vitro assays challenging and severely limits its bioavailability in vivo.

Solubility: By introducing highly polar and ionizable phosphate groups, the water solubility of the resveratrol molecule is dramatically increased. nih.gov The parent trans-resveratrol has a water solubility of approximately 0.05 mg/mL. mdpi.com In contrast, phosphorylated resveratrol, as a sodium salt, is highly water-soluble. This allows for the preparation of much higher concentration solutions, which is critical for conducting dose-response studies in in vitro experiments and for achieving effective concentrations in animal models.

Stability: Trans-resveratrol is also known to be unstable under certain conditions, particularly in alkaline pH and when exposed to light, where it can degrade or isomerize to the less active cis-isomer. nih.govmdpi.com While solid-state resveratrol is stable, its stability in solution, especially at neutral or basic pH, is poor. mdpi.com Phosphorylation can improve the stability of the molecule in solution. The phosphate esters are generally more resistant to the kind of oxidative degradation and isomerization that affects the parent compound, especially under the physiological pH conditions used in many experiments.

| Compound | Key Property | Advantage of Phosphorylation | Relevance for Research |

|---|---|---|---|

| Resveratrol | Low Water Solubility (~0.05 mg/mL) | Phosphorylation introduces ionizable groups, drastically increasing aqueous solubility. nih.gov | Allows for preparation of high-concentration stock solutions for in vitro work and facilitates administration for in vivo studies. |

| This compound | High Water Solubility | ||

| Resveratrol | Poor Stability in Neutral/Alkaline pH | Phosphate ester groups can protect the sensitive hydroxyl groups, improving stability in physiological buffers. mdpi.com | Ensures compound integrity during long-term cell culture experiments and improves the reliability of experimental results. |

| This compound | Improved Solution Stability |

Synthesis and Evaluation of Related Phosphorylated Resveratrol Analogues in Academic Contexts

The success of the phosphorylation strategy has led academic researchers to synthesize and evaluate a variety of related resveratrol analogues to further improve biological activity or to fine-tune properties like release kinetics and tissue targeting. nih.gov

Research has not been limited to the triphosphate form. Studies have investigated resveratrol monophosphates and diphosphates as well. The degree of phosphorylation can influence the molecule's properties, with different biological activities sometimes reported for the various derivatives. nih.gov

Beyond simple phosphorylation, researchers have synthesized other resveratrol derivatives, such as methoxy (B1213986) analogues, to enhance bioavailability and pharmacological activity. nih.gov For example, the synthesis of resveratrol methoxy derivatives was undertaken to increase hydrophobicity, which in some cases led to similar or even superior anti-platelet activity compared to resveratrol. nih.govacs.org Other studies have focused on creating resveratrol-chalcone conjugates, which have shown potent anticancer activity against a panel of human cancer cell lines. rsc.orgelsevierpure.com

The evaluation of these analogues typically involves a battery of in vitro assays. For instance, synthesized resveratrol derivatives have been tested for their ability to inhibit cancer cell proliferation, suppress NF-κB signaling (a key pathway in inflammation), and act as tubulin polymerization inhibitors. researchgate.net These studies help to establish a structure-activity relationship, providing insights into which chemical modifications yield the most potent biological effects. nih.gov For example, some methoxy derivatives of resveratrol showed potent anti-proliferative activity against prostate (PC-3) and colon (HCT116) cancer cells. nih.govacs.org

Elucidation of Biochemical and Cellular Mechanisms of Action

Enzymatic Dephosphorylation Kinetics and Pathways in Preclinical Biological Matrices

Trisodium (B8492382) resveratrol (B1683913) triphosphate is designed to undergo enzymatic dephosphorylation in target tissues, releasing the active resveratrol molecule. This bioconversion is essential for its therapeutic action, and understanding the kinetics and pathways involved is crucial for predicting its efficacy.

Identification of Phosphatases Involved in Trisodium Resveratrol Triphosphate Conversion

The specific phosphatases responsible for the metabolic conversion of this compound to resveratrol have not been definitively identified in the scientific literature. However, the conversion is understood to be an enzymatic process, as demonstrated in studies where enzyme inactivation prevents the release of resveratrol. nih.gov It is hypothesized that non-specific phosphatases, such as alkaline phosphatases, which are known to metabolize other phosphate (B84403) ester prodrugs, may be involved in this process. researchgate.net These enzymes are ubiquitous in various tissues and are capable of hydrolyzing phosphate groups from a wide range of substrates. nih.gov

Further research is required to isolate and identify the specific phosphatases and to characterize their activity towards this compound in different preclinical biological matrices.

Spatiotemporal Dephosphorylation Dynamics in Tissue Models

The spatial and temporal aspects of this compound dephosphorylation have been investigated in a pigskin tissue model using confocal Raman microscopy. nih.govnih.gov This technique allows for the non-invasive, real-time tracking of both the prodrug and the active resveratrol within the different layers of the skin.

In these studies, when a suspension of this compound was applied to intact pigskin, the conversion to resveratrol was observed within the stratum corneum. nih.gov This indicates that endogenous enzymes capable of dephosphorylation are present and active in the outermost layer of the skin. The dephosphorylation process was also observed in the viable epidermis after the removal of the stratum corneum, demonstrating that the enzymatic activity is not limited to the skin surface. nih.gov

Crucially, when the skin samples were treated with steam to inactivate endogenous enzymes, the conversion of this compound to resveratrol was not observed. nih.gov This finding provides strong evidence that the dephosphorylation is an enzyme-mediated process. Furthermore, the application of the triphosphate prodrug resulted in a more homogeneous distribution of resveratrol throughout the stratum corneum and viable epidermis compared to the direct application of resveratrol. nih.gov This suggests that the prodrug approach may enhance the bioavailability of resveratrol in the epidermis. nih.gov

Table 1: Summary of Spatiotemporal Dephosphorylation of this compound in a Pigskin Model

| Experimental Condition | Observation | Reference |

| Application to intact skin | Dephosphorylation observed in the stratum corneum. | nih.gov |

| Application to epidermis (stratum corneum removed) | Dephosphorylation observed in the viable epidermis. | nih.gov |

| Application to steam-treated (enzyme-inactivated) skin | No conversion to resveratrol observed. | nih.gov |

| Comparison with direct resveratrol application | More homogeneous distribution of resveratrol from the triphosphate prodrug. | nih.gov |

This table summarizes the key findings from confocal Raman microscopy studies on the dephosphorylation of this compound in a pigskin model.

Modulation of Intracellular Signaling Pathways by Resveratrol and its Phosphorylated Derivatives

Once dephosphorylated, the released resveratrol can modulate a variety of intracellular signaling pathways that are critical in cellular processes such as aging, metabolism, and inflammation. The primary mechanisms of action of resveratrol involve the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), and the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway.

Sirtuin (SIRT1) Activation and Associated Regulatory Networks

Resveratrol is a well-documented activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a pivotal role in cellular regulation. frontiersin.orgportlandpress.com The activation of SIRT1 by resveratrol can mimic the effects of caloric restriction, a condition known to extend lifespan in various organisms. frontiersin.org SIRT1 activation by resveratrol has been shown to increase DNA stability and extend the lifespan of yeast, worms, and fruit flies. frontiersin.org

The regulatory network influenced by SIRT1 is extensive. One of the key downstream effects of SIRT1 activation is the deacetylation of various proteins, which alters their function. For instance, resveratrol-stimulated SIRT1 can deacetylate the p53 tumor suppressor protein, which can influence cell survival. portlandpress.com In the context of inflammation, SIRT1 activation by resveratrol can lead to the deacetylation of the RelA/p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing the expression of pro-inflammatory genes. nih.gov

Table 2: Key Downstream Targets of Resveratrol-Mediated SIRT1 Activation

| Target Protein | Effect of Deacetylation by SIRT1 | Cellular Outcome | Reference |

| p53 | Modulation of apoptotic activity | Influence on cell survival and lifespan | portlandpress.com |

| RelA/p65 (NF-κB) | Inhibition of transcriptional activity | Anti-inflammatory effects | nih.gov |

This table highlights some of the key protein targets of SIRT1 that are deacetylated upon activation by resveratrol, leading to significant cellular responses.

AMP-Activated Protein Kinase (AMPK) Pathway Activation and Energy Metabolism Regulation

Resveratrol is a potent activator of AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status. pnas.orgwustl.edu AMPK is activated when the cellular AMP:ATP ratio rises, signaling a low energy state. Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

The activation of AMPK by resveratrol has been observed in various cell types, including neurons. pnas.org In neuronal cells, resveratrol-induced AMPK activation has been linked to the promotion of neurite outgrowth and mitochondrial biogenesis. pnas.org The activation of AMPK by resveratrol is dependent on the upstream kinase LKB1. pnas.orgnih.gov Interestingly, in some contexts, the activation of AMPK by resveratrol appears to be independent of SIRT1. pnas.org However, there is also evidence for an integrated SIRT1-LKB1-AMPK signaling axis, where resveratrol can activate SIRT1 both directly and indirectly through an AMPK-mediated increase in NAD+ levels. nih.gov

Table 3: Mechanisms of Resveratrol-Induced AMPK Activation

| Mechanism | Description | Key Mediators | Reference |

| LKB1-Dependent Activation | Resveratrol increases the activity of the upstream kinase LKB1, which in turn phosphorylates and activates AMPK. | LKB1 | pnas.orgnih.gov |

| Increased AMP Levels | At higher concentrations, resveratrol can increase cellular AMP levels, leading to the activation of AMPK. | AMP | nih.gov |

| Calcium/Calmodulin-Dependent Protein Kinase Kinase-β (CaMKKβ) Pathway | Resveratrol can increase cytosolic calcium levels, leading to the activation of CaMKKβ, which then activates AMPK. | Ca2+, CaMKKβ | nih.gov |

This table outlines the different proposed mechanisms through which resveratrol can lead to the activation of the AMPK signaling pathway.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Inhibition

Resveratrol has been shown to be a potent inhibitor of the Nuclear Factor Kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. nih.govoup.comfrontiersin.org The inhibition of NF-κB by resveratrol contributes significantly to its anti-inflammatory properties.

The mechanism of NF-κB inhibition by resveratrol is multi-faceted. Studies have shown that resveratrol can suppress NF-κB activation induced by various stimuli, such as tumor necrosis factor-alpha (TNF-α). nih.govingentaconnect.com Resveratrol has been found to reduce the transcriptional activity of the p65 subunit of NF-κB. nih.govingentaconnect.com It can also inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govingentaconnect.com By preventing IκBα degradation, resveratrol effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes. oup.com Furthermore, resveratrol has been shown to inhibit the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα. nih.govingentaconnect.com

Table 4: Mechanisms of NF-κB Pathway Inhibition by Resveratrol

| Mechanism | Description | Reference |

| Inhibition of p65 transcriptional activity | Resveratrol reduces the ability of the p65 subunit to activate gene transcription. | nih.govingentaconnect.com |

| Inhibition of IκBα degradation | Resveratrol prevents the breakdown of the NF-κB inhibitor, keeping it sequestered in the cytoplasm. | nih.govingentaconnect.com |

| Inhibition of IκB kinase (IKK) activity | Resveratrol blocks the kinase that initiates the NF-κB activation cascade. | nih.govingentaconnect.com |

| Inhibition of RelA/p65 acetylation | Through SIRT1 activation, resveratrol can deacetylate p65, reducing its activity. | nih.gov |

This table details the various ways in which resveratrol can interfere with the NF-κB signaling pathway to exert its anti-inflammatory effects.

Mechanisms of Antioxidant Activity at the Molecular and Cellular Levels

The antioxidant properties of resveratrol and its derivatives like this compound are fundamental to their biological activities. nih.govnih.govcosmileeurope.eu These compounds can mitigate oxidative stress through a dual approach: by directly neutralizing free radicals and by bolstering the cell's own antioxidant defense systems. nih.govfrontiersin.org

The polyphenolic structure of resveratrol, specifically its hydroxyl groups on the stilbene (B7821643) backbone, endows it with the ability to directly scavenge a variety of reactive oxygen species (ROS). nih.govresearchgate.net It can donate a hydrogen atom or an electron to neutralize unstable free radicals, such as hydroxyl radicals and superoxide (B77818), thereby terminating the damaging chain reactions they initiate. nih.gov This direct scavenging action helps protect vital cellular components like DNA, lipids, and proteins from oxidative damage. nih.gov Studies comparing resveratrol to its glycoside, polydatin, showed that while both have potent scavenging abilities, their efficacy can vary depending on the type of radical. brocku.ca This direct antioxidant capacity is a primary mechanism by which resveratrol protects against conditions exacerbated by oxidative stress. nih.gov

Beyond its direct scavenging role, resveratrol significantly enhances the body's intrinsic antioxidant defenses by upregulating the expression and activity of crucial antioxidant enzymes. nih.govmdpi.com It has been shown to increase the activity of key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov This upregulation occurs through the activation of specific signaling pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. nih.gov Resveratrol can promote the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for these protective enzymes, thereby boosting their synthesis. nih.gov By reinforcing the cellular antioxidant machinery, resveratrol provides a sustained defense against oxidative insults. mdpi.comnih.gov

Table 3: Summary of Resveratrol's Effect on Endogenous Antioxidant Enzymes

| Study Model | Key Enzyme(s) Upregulated | Observed Outcome | Reference(s) |

|---|---|---|---|

| Healthy Rat Brain | Superoxide Dismutase (SOD), Catalase, Peroxidase | Decreased brain malondialdehyde (lipid peroxidation marker). | mdpi.com |

| Cellular Models of Alzheimer's | Catalase (Cat), Superoxide Dismutase 2 (Sod2) | Inhibition of proinflammatory changes. | nih.gov |

| Cerebral Ischemia Models | Superoxide Dismutase (SOD), Catalase (CAT) | Neuroprotection, reduction of oxidative stress. | nih.gov |

| General Mechanism | SOD, CAT, GSH | Activation of Nrf2 and SIRT1 pathways. | nih.gov |

Based on the performed searches, there is no publicly available scientific literature or research data detailing the specific biochemical and cellular mechanisms of action of "this compound" in relation to mitochondrial function, oxidative stress, macrophage polarization, or immunomodulation.

Consequently, it is not possible to generate an article that adheres to the provided outline and content requirements. The requested topics are highly specific, and without any foundational research on this particular compound, any attempt to create the content would be speculative and would not meet the criteria of being scientifically accurate and based on diverse sources.

It is important to note that while resveratrol, the parent compound, has been extensively studied for its effects on mitochondrial function, oxidative stress, and immunomodulation, this research does not directly translate to its triphosphate derivative, "this compound." Each chemical compound has unique properties and biological activities that must be investigated independently.

Therefore, the sections on "Mitigation of Oxidative Stress through Mitochondrial Function Modulation" and "Role in Macrophage Polarization and Immunomodulation Mechanisms" for "this compound" cannot be developed at this time due to the absence of relevant scientific findings.

Preclinical Efficacy Studies in Controlled Model Systems

In Vitro Cellular Model Investigations of Trisodium (B8492382) Resveratrol (B1683913) Triphosphate

The biological activities of trisodium resveratrol triphosphate at the cellular level have been extensively studied using a variety of in vitro models. These investigations have provided foundational insights into its mechanisms of action, particularly concerning its antiproliferative, vascular-protective, neuroprotective, and anti-inflammatory properties. The primary active component responsible for these effects is understood to be resveratrol.

Antiproliferative and Pro-apoptotic Effects in Various Cancer Cell Lines

The potential of this compound as an anticancer agent has been explored in several cancer cell lines, with research indicating significant antiproliferative and pro-apoptotic effects. These studies have demonstrated that its active component, resveratrol, can inhibit the growth of cancer cells and induce programmed cell death.

In gastrointestinal cancers, for instance, resveratrol has been shown to exert a dose-dependent inhibition of proliferation in human intestinal cancer cell lines such as HCT-116 and Caco-2. nih.gov Similarly, in pancreatic cancer cell lines like PANC-1 and AsPC-1, resveratrol has demonstrated a potential antiproliferative effect that is dependent on both the dose and the duration of exposure. nih.gov Notably, pancreatic cancer cell lines PANC-1 and MIA PaCa-2 have shown high sensitivity to resveratrol, while the AsPC-1 line exhibited moderate sensitivity. nih.gov

Furthermore, in a tumoral cardiac cell line (HL-1 NB), resveratrol treatment led to a significant inhibition of cell growth, loss of cell adhesion, and the induction of apoptosis. nih.gov This was evidenced by an increased percentage of cells with fragmented and condensed nuclei, which are characteristic features of apoptosis. nih.gov The pro-apoptotic effects of resveratrol are often mediated through the modulation of the Bcl-2 family of proteins, which are key regulators of the mitochondrial intrinsic pathway of apoptosis. nih.gov

Interactive Table: Antiproliferative and Pro-apoptotic Effects of Resveratrol in Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Reference |

| HCT-116 | Intestinal Cancer | Inhibition of proliferation | nih.gov |

| Caco-2 | Intestinal Cancer | Inhibition of proliferation | nih.gov |

| PANC-1 | Pancreatic Cancer | Dose-dependent antiproliferative effect | nih.gov |

| AsPC-1 | Pancreatic Cancer | Dose-dependent antiproliferative effect | nih.gov |

| MIA PaCa-2 | Pancreatic Cancer | High sensitivity to antiproliferative effects | nih.gov |

| HL-1 NB | Tumoral Cardiac Myocytes | Inhibition of cell growth, induction of apoptosis | nih.gov |

Vascular and Endothelial Cell Function Studies

The effects of this compound on the vascular system, particularly on endothelial cells, have been a significant area of research. These studies highlight the potential of its active component, resveratrol, to improve endothelial function, a key factor in cardiovascular health.

Resveratrol has been shown to enhance the production of nitric oxide (NO) in endothelial cells. mdpi.comnih.gov This is achieved through multiple mechanisms, including the upregulation of endothelial nitric oxide synthase (eNOS) expression and the stimulation of its enzymatic activity. mdpi.comnih.gov By increasing NO bioavailability, resveratrol promotes vasodilation and helps maintain vascular tone. nih.govpsu.edu

In addition to promoting NO production, resveratrol has been observed to reduce endothelial oxidative stress. mdpi.comnih.gov It can attenuate the production of superoxide (B77818) by inhibiting vascular NADPH oxidases. nih.gov Furthermore, resveratrol has been shown to inhibit the synthesis of endothelin-1, a potent vasoconstrictor, and to reduce the expression of adhesion molecules on endothelial cells, thereby mitigating vascular inflammation. mdpi.comnih.gov In mouse aortic endothelial cells, resveratrol was found to reduce the levels of PREP1, a protein involved in age-related aortic thickening, and consequently improve endothelial function. mdpi.com

Neuroprotective Effects in Neuronal and Glial Cell Cultures

The neuroprotective potential of this compound's active component, resveratrol, has been investigated in various in vitro models of neuronal damage and neurodegenerative diseases. These studies suggest that resveratrol can protect neurons from various insults through its antioxidant and anti-inflammatory properties.

In cultured hippocampal neurons, resveratrol has been shown to protect against nitric oxide-mediated cell death. nih.gov It can also augment the cellular antioxidant defense by inducing heme oxygenase-1 (HO-1) via the Nrf2/ARE signaling pathway in PC12 cells and primary neuronal cultures. nih.govnih.gov Furthermore, resveratrol has demonstrated the ability to protect the hippocampal neuronal HT22 cell line from oxidative stress and neurotoxicity by reducing mitochondrial oxidative stress. nih.gov

In models relevant to neuroinflammation, resveratrol has been shown to inhibit the production of pro-inflammatory mediators in microglia, the primary immune cells of the central nervous system. For example, in lipopolysaccharide (LPS)-challenged primary microglia cultures, resveratrol effectively inhibited the production of prostaglandin (B15479496) E2 and suppressed the expression of cyclooxygenase-1. nih.gov It was also found to reduce LPS-induced nitric oxide production in primary microglia. nih.gov Moreover, in co-cultures of neuronal-like PC12 cells and N9 microglia, resveratrol was able to prevent the apoptosis of dopamine-producing neurons by inhibiting the production of microglia-derived tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov

Anti-inflammatory Actions in Immune Cell Models

The anti-inflammatory properties of this compound's active component, resveratrol, have been well-documented in various immune cell models. These studies reveal its ability to modulate immune responses and suppress inflammatory pathways.

Resveratrol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govnih.gov A key mechanism underlying these effects is the activation of Sirtuin 1 (SIRT1), which in turn inhibits the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov By activating SIRT1, resveratrol can reduce the expression of various inflammatory factors. nih.gov

In macrophage cell models, resveratrol has been demonstrated to attenuate inflammation by regulating macrophage polarization. phcog.com Specifically, it can inhibit the activation of the Toll-like receptor 4 (TLR4)/MyD88 signaling pathway in lipopolysaccharide (LPS)-induced macrophages, thereby reducing the pro-inflammatory M1 phenotype. phcog.com Resveratrol has also been shown to modulate both innate and adaptive immunity by stimulating the activation of macrophages, T cells, and natural killer (NK) cells. nih.govresearchgate.net

In Vivo Non-Human Animal Model Research with this compound or Phosphorylated Resveratrol

To complement in vitro findings, the efficacy of this compound and its active form, resveratrol, has been evaluated in several non-human animal models. These studies provide crucial information on the systemic effects of the compound, particularly in the context of cardiovascular disease.

Cardiovascular System Research (e.g., vascular inflammation, lipid profiles, ischemic models)

In vivo studies have provided compelling evidence for the cardioprotective effects of resveratrol. These investigations have utilized various animal models to explore its impact on vascular inflammation, lipid metabolism, and ischemic injury.

In a rat model of diabetes-related myocardial infarction, administration of resveratrol was found to improve cardiovascular function. nih.gov This was associated with a reduction in inflammation and oxidative stress, as indicated by decreased levels of inflammatory factors and malondialdehyde. nih.gov The study also noted that resveratrol suppressed the expression of vascular endothelial growth factor (VEGF) and p38 phosphorylation, while increasing the expression of eNOS. nih.gov

In a type 2 diabetic mouse model, resveratrol treatment improved cardiac function, specifically by enhancing left ventricular diastolic relaxation. physiology.org This protective effect was attributed to an improvement in nitric oxide production and an inhibition of oxidative and nitrative stress in the cardiac tissue. physiology.org Furthermore, in diabetic mice, resveratrol was shown to restore endothelial function by inhibiting TNFα-induced activation of NAD(P)H oxidase and preserving the phosphorylation of eNOS. psu.edu The cardioprotective effects of resveratrol are believed to be mediated through the modulation of various antioxidant and anti-inflammatory pathways. nih.govresearchgate.net

Interactive Table: In Vivo Cardiovascular Effects of Resveratrol

| Animal Model | Condition | Key Findings | Reference |

| Rats | Diabetes-related myocardial infarction | Improved cardiovascular function, reduced inflammation and oxidative stress | nih.gov |

| Type 2 Diabetic Mice (Leprdb) | Diabetic cardiomyopathy | Improved left ventricular diastolic relaxation, increased nitric oxide production | physiology.org |

| Diabetic Mice | Endothelial dysfunction | Restored endothelial function, inhibited TNFα-induced NAD(P)H oxidase activation | psu.edu |

Neurodegenerative Disease Models (e.g., protein aggregation, cognitive function)

Preclinical research has explored the effects of a phosphorylated form of resveratrol, identified as resveratrol triphosphate trisodium salt, in models of neurodegenerative disease, with a focus on its impact on protein aggregation and related functional outcomes. nih.gov

A key study investigated the anti-aggregation properties of phosphorylated resveratrol both in vitro and in a Drosophila (fruit fly) model engineered to overexpress human amyloid-beta protein, a hallmark of Alzheimer's disease. nih.govnih.gov The findings from this research indicate that phosphorylated resveratrol can inhibit the fibrillation of amyloid-beta and human insulin (B600854) in laboratory settings. nih.gov

In the in vivo Drosophila model, dietary administration of phosphorylated resveratrol led to notable improvements. The study observed a reduction in physiological protein aggregation and an enhancement in the locomotor abilities of the flies. nih.govresearchgate.net This suggests a potential neuroprotective effect by mitigating the toxic aggregation of proteins associated with neurodegeneration. nih.gov The compound appears to retain the antioxidant properties of its parent molecule, trans-resveratrol, which may contribute to its observed effects. nih.gov

Table 1: Preclinical Study of this compound in a Neurodegenerative Disease Model

| Model System | Compound Tested | Key Endpoints | Observed Effects | Reference |

|---|---|---|---|---|

| Drosophila fly model with amyloid-beta overexpression | Phosphorylated resveratrol (resveratrol triphosphate trisodium salt) | Protein aggregation, Locomotor abilities | Reduced physiological protein aggregation, Improved locomotor abilities | nih.gov |

| In vitro | Phosphorylated resveratrol (resveratrol triphosphate trisodium salt) | Amyloid-beta fibrillation, Human insulin fibrillation | Anti-fibrillation effect observed | nih.gov |

Cancer Chemoprevention and Xenograft Models

There are no available preclinical efficacy studies specifically investigating this compound in cancer chemoprevention or xenograft models. The existing body of research focuses on the parent compound, resveratrol.

Inflammatory Disease Models (e.g., Inflammatory Bowel Disease)

There are no available preclinical efficacy studies specifically investigating this compound in inflammatory disease models, such as those for Inflammatory Bowel Disease. Research in this area has been conducted on resveratrol.

Reproductive System Studies (e.g., sperm quality preservation)

There are no available preclinical efficacy studies specifically investigating this compound in reproductive system studies, including the preservation of sperm quality. The available literature centers on resveratrol.

Metabolic Regulation in Animal Models (e.g., glucose and lipid metabolism)

There are no available preclinical efficacy studies specifically investigating this compound in animal models of metabolic regulation concerning glucose and lipid metabolism. The research in this field has concentrated on the effects of resveratrol.

Advanced Analytical and Methodological Approaches in Trisodium Resveratrol Triphosphate Research

Spectroscopic Techniques for Investigating Biological Interactions and Metabolism

Spectroscopic methods are invaluable for the non-invasive, real-time study of trisodium (B8492382) resveratrol (B1683913) triphosphate's fate in biological environments. These techniques allow for the direct observation of molecular structures and their transformations within intact biological samples.

Confocal Raman Microscopy for In Situ Tracking of Dephosphorylation

Confocal Raman microscopy stands out as a powerful, non-invasive optical technique for monitoring the dephosphorylation of trisodium resveratrol triphosphate in situ. nih.gov This method provides spatially resolved molecular information, allowing researchers to track the conversion of the triphosphate prodrug into its active form, resveratrol, within different layers of a biological sample, such as the skin. nih.govnih.gov

Studies utilizing this technique on skin biopsies have successfully visualized the time-dependent permeation and subsequent hydrolysis of this compound. nih.gov By analyzing the unique Raman spectral signatures of both the triphosphate form and resveratrol, researchers can map their distribution. For instance, the appearance of a characteristic resveratrol band at 995 cm⁻¹ in the upper layers of the skin confirms that dephosphorylation has occurred. nih.gov This approach has demonstrated that applying the triphosphate prodrug leads to a more uniform distribution of resveratrol throughout the stratum corneum and viable epidermis compared to the application of resveratrol itself, suggesting enhanced bioavailability. nih.govcapes.gov.br Furthermore, experiments on steam-treated skin samples, where endogenous enzymes are inactivated, showed no conversion, confirming the enzymatic nature of the dephosphorylation process. nih.govcapes.gov.br

Nuclear Magnetic Resonance (NMR) for Metabolic Flux Analysis (e.g., ATP synthesis)

While direct studies on this compound using Nuclear Magnetic Resonance (NMR) for metabolic flux analysis are not prevalent in the reviewed literature, the principles of this technology are highly relevant for understanding the compound's impact on cellular energy metabolism. NMR-based metabolic flux analysis is a powerful method for quantifying the rates of metabolic pathways, such as those involved in ATP synthesis. nih.govnih.gov This is often achieved through isotope labeling experiments, where cells are supplied with substrates like ¹³C-labeled glucose. nih.gov

The resulting patterns of ¹³C incorporation into various metabolites are then measured using techniques like 2-D [¹³H, ¹³C] heteronuclear correlation NMR spectroscopy. nih.gov This allows for the detailed mapping of carbon flow through central metabolic pathways, including the tricarboxylic acid (TCA) cycle, providing quantitative data on metabolic fluxes. nih.gov Given that this compound is a phosphate (B84403) donor, understanding its influence on the cellular energy state and ATP turnover is a critical area for future research where NMR-based metabolic flux analysis would be an indispensable tool.

Chromatographic and Mass Spectrometric Methods for Identification and Quantification in Biological Samples

The accurate identification and quantification of this compound and its metabolites in complex biological matrices like plasma and urine are crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose. psu.edunih.gov

These methods offer high sensitivity and specificity, allowing for the separation and detection of resveratrol and its various conjugated metabolites, such as glucuronides and sulfates. psu.edunih.gov Researchers have developed robust HPLC-MS/MS methods to characterize the complete metabolic profile of resveratrol in human samples. psu.edu The use of multiple reaction monitoring (MRM) mode enhances the specificity of detection by monitoring specific precursor-to-product ion transitions for each analyte. psu.edu For instance, specific m/z transitions are used to identify resveratrol (227/185), its glucuronides (403/227), and sulfates (307/227). psu.edu These analytical approaches have enabled the creation of sensitive assays with low limits of detection, making them suitable for determining the concentration of these compounds in biological fluids following administration. psu.edunih.gov Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of resveratrol isomers, offering another powerful tool for its quantification in various samples. researchgate.net

Molecular Docking and Computational Chemistry Approaches for Target Interaction Prediction

Molecular docking and other computational chemistry techniques are instrumental in predicting the potential biological targets of resveratrol, the active form of this compound. These in silico methods simulate the interaction between a small molecule (ligand) and a protein (receptor) to predict binding affinity and mode. nih.govrsc.org

Such studies have been used to investigate the interaction of resveratrol with various protein targets. For example, molecular docking analyses have explored the binding of resveratrol to methyl-CpG binding domain (MBD) proteins, which are involved in gene expression regulation. nih.govrsc.orgresearchgate.net These studies predict binding affinities and identify key amino acid residues involved in the interaction through the formation of hydrogen bonds. nih.govrsc.org More recent and comprehensive studies have utilized network pharmacology and molecular docking to identify a wide range of potential targets for resveratrol, including key signaling proteins like MAPK and EGFR. nih.gov These computational predictions provide a valuable starting point for experimental validation and help to elucidate the molecular mechanisms underlying the biological effects of resveratrol. nih.govresearchgate.net

"-Omics" Technologies (Genomics, Proteomics) to Elucidate Broad Biological Impacts

"-Omics" technologies, such as genomics and proteomics, offer a systems-level view of the biological effects of compounds like resveratrol. nih.gov These approaches allow for the simultaneous analysis of thousands of genes (genomics) or proteins (proteomics), providing a comprehensive picture of the cellular response to a given stimulus. nih.gov

Proteomics studies, for instance, have been used to investigate the effects of resveratrol on protein expression profiles in various tissues. nih.gov By comparing the proteomes of control and resveratrol-treated groups, researchers can identify differentially expressed proteins. Subsequent bioinformatic analyses, such as Gene Ontology (GO) term enrichment and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, can then reveal the biological processes and signaling pathways that are most significantly affected. nih.gov For example, a comparative proteomics study on the effects of resveratrol in mice on a high-fat diet identified significant changes in proteins related to spermatozoa function and cholesterol metabolism. nih.gov These findings provide novel insights into the compound's mechanisms of action and can help to identify new therapeutic applications. nih.gov

Research Challenges and Future Directions for Trisodium Resveratrol Triphosphate

Reconciling the "Resveratrol Paradox" in the Context of Phosphorylated Derivatives

The "resveratrol paradox" refers to the significant discrepancy between resveratrol's low bioavailability in the body and its observed high bioactivity in preclinical studies. science.govacs.orgmdpi.com Resveratrol (B1683913) is subject to rapid and extensive metabolism, primarily into glucuronide and sulfated metabolites, which significantly lowers the plasma concentration of the free, active form. mdpi.com This has raised questions about how it can exert the potent health benefits reported in numerous studies. science.gov

Phosphorylated derivatives like trisodium (B8492382) resveratrol triphosphate offer a promising strategy to address this paradox. This approach is based on a pro-drug concept, where a transient derivative is designed for delayed delivery of the active compound. nih.gov Trisodium resveratrol triphosphate is engineered to be more stable than resveratrol, protecting it from premature degradation. nih.gov The intention is for this phosphorylated form to permeate tissues and then, within the target cells, be converted back into the active resveratrol by endogenous enzymes such as phosphatases. nih.gov

This mechanism was demonstrated in a study using pigskin biopsies, where resveratrol triphosphate was applied topically. nih.gov The study found that the triphosphate form led to a more uniform distribution of resveratrol throughout the skin layers compared to the application of the parent compound. nih.gov Crucially, the conversion to active resveratrol was observed within the skin tissue, a process that was halted when the skin's endogenous enzymes were inactivated by heat. nih.gov This suggests that phosphorylation can enhance the bioavailability of resveratrol in specific tissues, effectively bypassing the rapid metabolism that limits its systemic efficacy and helping to resolve the paradox. mdpi.comnih.gov

Elucidating Comprehensive Structure-Activity Relationships for Phosphorylated Resveratrol and its Analogues

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of resveratrol and its analogues. nih.govrjeid.com Research has focused on how modifications to resveratrol's core structure—a stilbene (B7821643) with two phenolic rings—influence its biological effects. nih.govnih.gov Key structural features, such as the number and position of hydroxyl (-OH) groups, are critical for its antioxidant and antitumor activities. nih.govresearchgate.net The 4'-hydroxyl group, in particular, is a dominant factor in its free-radical scavenging ability. researchgate.net

The synthesis of various derivatives aims to enhance bioavailability and pharmacological efficacy. researchgate.netmdpi.com Modifications include methylation (adding methoxy (B1213986) groups), hydroxylation, and phosphorylation. mdpi.commdpi.com For instance, some studies have shown that derivatives with 3,5-dimethoxyl groups exhibit potent inhibitory effects on nitric oxide production in activated microglia. nih.gov Another synthetic analogue, hexahydroxystilbene (M8), has demonstrated significant efficacy in inhibiting tumor growth in animal models. nih.gov

The table below summarizes findings on the structure-activity relationships of various resveratrol derivatives.

| Derivative/Modification | Structural Change | Observed Biological Effect | Reference(s) |

| Pterostilbene | Dimethyl ether of resveratrol | Often higher bioavailability and biological activity than resveratrol. nih.gov | nih.govnih.gov |

| 4'-methoxy derivative | Methylation at the 4' position | Potent anti-platelet activity. mdpi.com | mdpi.com |

| Hexahydroxystilbene (M8) | Synthetic analogue | Inhibition of tumor and metastasis growth in animal models. nih.gov | nih.gov |

| Imine Analogues (IRAs) | Introduction of an imine group | Potent activators of the Nrf2 pathway. researchgate.netnih.gov | researchgate.netnih.gov |

| O-silyl derivatives | Addition of acyl, glucosyl, and carbamoyl (B1232498) groups | Showed neuroprotective and anti-inflammatory properties in vitro. mdpi.com | mdpi.com |

These studies collectively indicate that introducing heteroarenes, methoxy groups, or phosphate (B84403) groups are effective strategies for modifying resveratrol's activity and bioavailability. rjeid.commdpi.com Further research is needed to create a comprehensive SAR profile for phosphorylated versions specifically, linking the degree and position of phosphorylation to specific biological outcomes.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

The investigation of this compound and its analogues relies on a variety of experimental models to elucidate their mechanisms of action.

In Vitro Models:

Cell-Based Assays: Cultured cells are fundamental for initial screening and mechanistic studies. For example, various cancer cell lines, such as those for human melanoma, colon cancer, and breast cancer, are used to evaluate the anti-proliferative and apoptotic effects of resveratrol derivatives. mdpi.comnih.govmdpi.com Adipocyte cell cultures like 3T3-L1 are used to study effects on fat accumulation and metabolism. mdpi.com

Enzyme Inhibition Assays: These assays are used to determine the direct effects of compounds on specific enzymes. For instance, the ability of resveratrol to inhibit enzymes like ribonucleotide reductase has been studied to understand its antitumor effects. nih.gov

Tissue Models: Excised tissues provide a more complex environment than cell cultures. Confocal Raman microscopy studies on intact pigskin biopsies have been instrumental in tracking the permeation and dephosphorylation of resveratrol triphosphate in a skin model, demonstrating its function as a pro-drug. nih.gov

Drug Release Systems: To study bioavailability, researchers use systems that simulate biological environments. For example, the release of resveratrol from silica (B1680970) aerogel carriers has been tested in simulated gastric fluid (pH 2.0) and phosphate-buffered saline (pH 7.4) to evaluate its potential as a drug delivery system. nih.govmdpi.com

In Vivo Models:

Animal Models: Rodent models are widely used to assess the systemic effects of resveratrol derivatives. Wistar rats have been used in biodistribution studies to show that specific nanoparticle formulations can increase the concentration of resveratrol in the brain. researchgate.net Mice are used in models for various conditions, including cancer and metabolic diseases, to test the efficacy of these compounds. mdpi.comsciencedaily.com

Drosophila Models: The fruit fly, Drosophila melanogaster, is used as a model organism to study protein aggregation. Phosphorylated resveratrol has been examined for its anti-aggregation properties in a fly model, relevant to neurodegenerative diseases. nih.gov

Integration of Systems Biology and Network Pharmacology to Understand Complex Biological Effects

Given that resveratrol interacts with multiple molecular targets, systems biology and network pharmacology have become indispensable tools for understanding its complex biological effects. nih.govmdpi.comnih.gov These computational approaches allow researchers to systematically analyze the interactions between a compound and the intricate network of genes, proteins, and pathways within a biological system. nih.govfrontiersin.org

Network pharmacology studies typically begin by identifying the potential protein targets of resveratrol from various databases. nih.govfrontiersin.org These targets are then mapped onto protein-protein interaction (PPI) networks to identify key "hub" genes and signaling pathways that are most significantly affected. nih.govresearchgate.net

Key findings from network pharmacology analyses of resveratrol include:

Identification of Hub Targets: Studies have consistently identified central targets such as AKT1, TP53, TNF, IL6, VEGFA, JUN, STAT3, and EGFR as key nodes in resveratrol's interaction network. nih.govfrontiersin.org

Elucidation of Signaling Pathways: The analyses reveal that resveratrol modulates numerous critical signaling pathways. mdpi.com These include the MAPK, PI3K-Akt, NF-kappa B, and TNF signaling pathways, which are involved in processes like cell proliferation, inflammation, and apoptosis. nih.govmdpi.comnih.gov For example, resveratrol has been shown to inhibit STAT3 and modulate the MAPK/ERK cascade. nih.gov

Mechanism Prediction: By integrating drug targets with disease-related genes, these methods can predict the pharmacological mechanisms for specific conditions. frontiersin.org For instance, network pharmacology has been used to explore how resveratrol might treat preeclampsia by regulating the AGE-RAGE and HIF-1 signaling pathways. frontiersin.orgresearchgate.net

This integrated approach provides a holistic view of resveratrol's biological activities, moving beyond a one-target, one-drug paradigm to explain how it can have such a broad spectrum of effects on complex diseases. nih.govnih.govfrontiersin.org

Focus on this compound as a Research Tool for Fundamental Biological Discoveries

Beyond its potential therapeutic applications, this compound serves as a valuable research tool for making fundamental biological discoveries. Its design as a stable pro-drug that releases active resveratrol upon enzymatic action within tissues allows for controlled spatiotemporal studies of resveratrol's effects. nih.gov

One of the primary challenges in studying resveratrol is its rapid metabolism and poor stability, which makes it difficult to control its concentration and activity in experimental systems. nih.govresearchgate.net this compound overcomes this by acting as a stabilized delivery vehicle. Researchers can apply the triphosphate and be confident that the active compound is generated at the site of action, allowing for a more precise investigation of its downstream cellular effects. nih.gov

The use of confocal Raman microscopy to track the dephosphorylation of resveratrol triphosphate in skin is a prime example of its utility as a research tool. nih.gov This study not only confirmed the pro-drug concept but also provided detailed information on the distribution and conversion kinetics of the molecule in a complex biological tissue. nih.gov Such an approach allows for the investigation of fundamental biological processes, such as:

The role and activity of endogenous enzymes (e.g., phosphatases) in different tissues.

The kinetics of drug permeation and activation in real-time.

The relationship between localized drug concentration and specific cellular responses.

By providing a more reliable method for delivering resveratrol to target sites, this compound enables a deeper and more accurate exploration of the molecular mechanisms that underlie the diverse health benefits attributed to its parent compound. sciencedaily.comnih.gov

Q & A

Q. What analytical techniques are recommended for quantifying TRRP in experimental samples?

TRRP can be quantified using:

- UV-Vis spectroscopy : Measure absorbance at 306 nm (resveratrol’s aromatic structure) and validate with phosphate-specific wavelengths (e.g., 820 nm for phosphate assays) .

- HPLC : Utilize reverse-phase columns (C18) with mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid) and compare retention times against certified standards .

- Raman spectroscopy : Track phosphate vibrational bands (e.g., 980 cm⁻¹ for PO₄³⁻) to confirm structural integrity and dephosphorylation .

Q. How does TRRP’s mechanism of action differ from native resveratrol in suppressing protein aggregation?

TRRP’s phosphorylated groups enhance solubility and metabolic stability , prolonging its anti-aggregation effects compared to resveratrol. Methodologically:

- Use Thioflavin T (ThT) assays to monitor β-sheet formation in amyloid-β or insulin aggregates .

- Compare dose-response curves between TRRP and resveratrol in vitro (e.g., IC₅₀ for aggregation inhibition) .

Q. What are the critical considerations for preparing TRRP solutions to ensure activity?

- Solubility : Dissolve TRRP in deionized water (18 MΩ resistivity) with mild sonication. Avoid organic solvents that may strip phosphate groups .

- pH adjustment : Maintain pH 7.4 using 1 N NaOH or HCl to prevent hydrolysis of phosphate esters .

- Storage : Aliquot and store at -20°C; avoid freeze-thaw cycles to preserve stability .

Advanced Research Questions

Q. What experimental models are suitable for studying TRRP’s bioactivity and pharmacokinetics?

- In vitro : Use human neuroblastoma cell lines (e.g., SH-SY5Y) to assess TRRP’s permeability across the blood-brain barrier via LC-MS quantification .

- In vivo : Employ Drosophila melanogaster models fed TRRP-supplemented diets (e.g., 0.1–1 mM in fly food) to study protein aggregation in aging or neurodegenerative contexts .

- Ex vivo : Apply confocal Raman microscopy to track TRRP dephosphorylation in murine skin or organotypic cultures .

Q. How can researchers resolve contradictions in TRRP’s reported efficacy across studies?

- Purity verification : Use NMR (³¹P for phosphate groups) or mass spectrometry to confirm batch-to-batch consistency. Note that commercial TRRP may vary in purity (60–85%) .

- Dose standardization : Perform dose-response meta-analyses across published datasets to identify optimal bioactive concentrations .

- Control for metabolism : Co-administer phosphatase inhibitors (e.g., sodium orthovanadate) to isolate TRRP-specific effects from its dephosphorylated metabolites .

Q. What advanced techniques enable real-time tracking of TRRP’s metabolic conversion in biological systems?

- Isotope labeling : Synthesize ³²P- or ¹³C-labeled TRRP to trace phosphate cleavage and resveratrol release via autoradiography or LC-MS .

- Fluorescent probes : Conjugate TRRP with FITC or Cy5 for live-cell imaging of uptake and subcellular localization .

- Microdialysis : Monitor TRRP and metabolites in rodent plasma or cerebrospinal fluid over time .

Q. How can TRRP’s stability be optimized for long-term studies under physiological conditions?

- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis. Avoid Tris buffers, which may chelate sodium ions .

- Temperature control : Conduct accelerated stability tests (25–37°C) with HPLC validation to establish degradation kinetics .

- Lyophilization : Formulate TRRP with cryoprotectants (e.g., trehalose) for reconstitution without activity loss .

Q. What strategies enhance TRRP’s bioavailability in preclinical models?

- Nanoencapsulation : Use liposomes or PLGA nanoparticles to improve solubility and prolong circulation half-life .

- Co-administration : Pair TRRP with bioenhancers (e.g., piperine) to inhibit glucuronidation and sulfation in the liver .

- Prodrug design : Synthesize ester-protected TRRP derivatives that release active TRRP selectively in target tissues .

Methodological Notes

- Contradictions in evidence : While TRRP’s anti-aggregation effects are noted in vitro , its in vivo efficacy may vary due to rapid dephosphorylation. Always include metabolite analysis (e.g., free resveratrol quantification) .

- Critical data gaps : Limited structural data (e.g., X-ray crystallography) exists for TRRP. Computational modeling (MD simulations) could predict binding interactions with aggregation-prone proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.